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Compound of Interest

Compound Name: NJH-2-030

Cat. No.: B12421577

Note: The experimental protocols provided below are for the SJICRH30 cell line. No specific cell
line designated "NJH-2-030" was found in publicly available resources. The SJICRH30 cell line
is a human rhabdomyosarcoma cell line and is presented here as a potential alternative.

l. Introduction

The SJCRH30 cell line, also known as RC13 or RMS 13, was established from the bone
marrow of a 17-year-old Caucasian male with rhabdomyosarcoma.[1] These cells exhibit a
fibroblast-like morphology and are adherent.[1][2] This document provides detailed protocols
for the successful culture, subculture, and cryopreservation of the SJICRH30 cell line.

Il. Quantitative Data Summary

The following tables summarize key quantitative parameters for the culture of SJCRH30 cells.

Table 1: Cell Culture Conditions
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Parameter Recommended Value
Temperature 37°C

CO:z Concentration 5%

Culture Atmosphere Humidified

Seeding Density Varies by culture vessel

Medium Renewal Every 2-3 days or twice per week
Subcultivation Ratio 1:5t0 1:10

Confluency for Subculture 70-80%

Table 2: Reagent Concentrations and Centrifugation Parameters

Reagent/Process Concentration/Parameter
Fetal Bovine Serum (FBS) 10% (viv)
Penicillin-Streptomycin 1X

Trypsin-EDTA 0.25% Trypsin, 0.03% EDTA
DMSO for Cryopreservation 5% (v/v)

Centrifugation (Thawing) 125 x g for 5-7 minutes
Centrifugation (Subculture) 500 x g for 5 minutes

Cell Density for Cryopreservation 2 x 106 cells/mL

lll. Experimental Protocols

The recommended base medium for SJCRH30 cells is RPMI-1640 Medium.
Materials:
e RPMI-1640 Medium with L-glutamine

o Fetal Bovine Serum (FBS), heat-inactivated
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Penicillin-Streptomycin solution (100X)

D-(+)-Glucose Solution (45%) (Optional)

HEPES Buffer, 1M Solution (Optional)

Sodium Pyruvate, 100mM Solution (Optional)

Protocol:

e To 500 mL of RPMI-1640 base medium, aseptically add 50 mL of FBS to a final
concentration of 10%.

e Add 5 mL of 100X Penicillin-Streptomycin solution to a final concentration of 1X.

e For a more supplemented medium, the following can be added:

o 4.5 g/L D-Glucose

o 10mM HEPES Buffer

o 1mM Sodium Pyruvate[2]

o Store the complete growth medium at 2-8°C, protected from light. Warm to 37°C before use.

It is critical to thaw cells rapidly to ensure high viability.

Protocol Workflow:
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Caption: Workflow for thawing cryopreserved SICRH30 cells.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b12421577?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Detailed Steps:

Warm the complete growth medium to 37°C in a water bath.
Add 9 mL of the pre-warmed medium to a sterile 15 mL conical tube.
Remove the cryovial of SICRH30 cells from liquid nitrogen storage.

Immediately place the lower half of the vial in the 37°C water bath and agitate gently until the
contents are just thawed (approximately 2 minutes).[1]

Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.

Transfer the entire contents of the vial into the prepared 15 mL conical tube containing 9 mL
of warm medium.

Centrifuge the cell suspension at 125 x g for 5-7 minutes.[1][2]

Carefully aspirate and discard the supernatant, which contains the cryoprotective agent
(DMSO).

Gently resuspend the cell pellet in 20 mL of fresh, pre-warmed complete growth medium.[2]
Transfer the cell suspension into a T75 culture flask.
Place the flask in a humidified incubator at 37°C with 5% CO-2.[2]

Change the medium the day after seeding to remove any residual DMSO and dead cells,
and then every 2-3 days thereafter.[2]

Subculture adherent SJCRH30 cells when they reach 70-80% confluency.[2]

Protocol Workflow:
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Caption: Workflow for subculturing adherent SJCRH30 cells.
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Detailed Steps:

Aspirate the culture medium from the flask.

Gently wash the cell monolayer with an appropriate volume of sterile, warm Phosphate-
Buffered Saline (PBS) without calcium and magnesium to remove any residual serum.[1][2]
Aspirate the PBS.

Add 1-2 mL of pre-warmed 0.25% Trypsin-0.03% EDTA solution or Accutase to the flask,
ensuring the entire cell monolayer is covered.[2]

Incubate the flask at 37°C for a few minutes (or up to 10-15 minutes if using Accutase) until
the cells detach.[2] Monitor detachment under a microscope.

Once cells are detached, add fresh, pre-warmed complete growth medium to the flask to
inactivate the trypsin.

Gently pipette the cell suspension up and down to ensure a single-cell suspension and
transfer it to a sterile conical tube.

Centrifuge the cells at 500 x g for 5 minutes.[2]

Aspirate the supernatant and resuspend the cell pellet in a small volume of fresh complete
growth medium.

Determine the cell concentration and viability using a hemocytometer and Trypan Blue
staining.

Seed new culture flasks at the desired density, typically using a subcultivation ratio of 1:5 to
1:10.[2][3]

Add the appropriate amount of pre-warmed complete growth medium to the new flasks.

Incubate the new cultures in a humidified incubator at 37°C with 5% CO..

For long-term storage, it is essential to cryopreserve cell stocks.

Materials:
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Complete growth medium

Dimethyl sulfoxide (DMSO), sterile

Cryovials, sterile

Cryo 1°C Freezing Container ("Mr. Frosty")

Protocol:

Prepare the freezing medium: Complete growth medium supplemented with 5% (v/v) DMSO.
[1] Prepare this solution fresh.

» Follow the subculturing protocol (steps 1-8) to obtain a cell pellet.

» Resuspend the cell pellet in the prepared freezing medium at a concentration of 2 x 10°
cells/mL.[2]

e Aliquot 1 mL of the cell suspension into each sterile cryovial.

o Place the cryovials into a controlled-rate freezing container (e.g., "Mr. Frosty") which ensures
a cooling rate of approximately -1°C per minute.

» Place the freezing container in a -80°C freezer overnight.[2]
» The following day, transfer the cryovials to a liquid nitrogen freezer for long-term storage.[2]

Safety Precaution: Always wear appropriate personal protective equipment, including cryogenic
gloves and a face shield, when handling cryovials from liquid nitrogen storage, as they may
explode upon rapid warming.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for SJCRH30 Cell
Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12421577#njh-2-030-experimental-protocol-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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